Cas no 60644-20-4 (1-Deoxyfructosyl-Gly)

1-Deoxyfructosyl-Gly is a fructosylated glycine derivative characterized by its unique structural and functional properties. This compound is of interest in glycobiology and medicinal chemistry due to its role as an advanced glycation end-product (AGE) precursor, making it valuable for studying metabolic pathways and protein modifications. Its stability and well-defined structure facilitate research into non-enzymatic glycation processes and their implications in aging and diabetes. The presence of the fructosyl moiety enhances its reactivity, enabling applications in synthetic chemistry and biomarker development. Analytical standards of 1-Deoxyfructosyl-Gly are utilized in LC-MS and HPLC methodologies for precise quantification in biological matrices.
1-Deoxyfructosyl-Gly structure
1-Deoxyfructosyl-Gly structure
商品名:1-Deoxyfructosyl-Gly
CAS番号:60644-20-4
MF:C24H45N3O21
メガワット:711.621609449387
CID:2086054
PubChem ID:101924014

1-Deoxyfructosyl-Gly 化学的及び物理的性質

名前と識別子

    • Fructosyl Glycine α/β Mixture (Mixture of Diastereomers)
    • Fructosyl Glycine a/ Mixture (Mixture of Diastereomers)
    • 1-Deoxyfructosyl-Gly
    • N-(1-Deoxy-I(2)-D-fructopyranos-1-yl)glycine
    • ({[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl}amino)acetic acid
    • 2-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]acetic acid
    • 60644-20-4
    • A-D-fructopyranos-1-yl)glycine
    • N-(1-Deoxy-beta-D-fructopyranos-1-yl)glycine
    • N-(1-Deoxy-beta-D-fructopyranose-1-yl)glycine
    • G90860
    • N-(1-Deoxy-
    • Glycine, N-(1-deoxy-b-D-fructopyranos-1-yl)-
    • FRUCTOSYL GLYCINE ALPHA/BETA
    • DTXSID101270881
    • インチ: 1S/3C8H15NO7/c10-4-2-16-8(15,7(14)6(4)13)3-9-1-5(11)12;10-2-4-6(13)7(14)8(15,16-4)3-9-1-5(11)12;10-3-5(12)8(16)7(15)4(11)1-9-2-6(13)14/h2*4,6-7,9-10,13-15H,1-3H2,(H,11,12);5,7-10,12,15-16H,1-3H2,(H,13,14)
    • InChIKey: RKBDWQACGVZWRL-UHFFFAOYSA-N
    • ほほえんだ: OCC(C(C(C(CNCC(=O)O)=O)O)O)O.OCC1C(O)C(O)C(CNCC(=O)O)(O)O1.OC1C(O)C(O)C(CNCC(=O)O)(O)OC1

計算された属性

  • せいみつぶんしりょう: 237.08485182g/mol
  • どういたいしつりょう: 237.08485182g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 6
  • 水素結合受容体数: 8
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 261
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 140Ų
  • 疎水性パラメータ計算基準値(XlogP): -5.3

じっけんとくせい

  • 密度みつど: 1.7±0.1 g/cm3
  • ゆうかいてん: >69°C (dec.)
  • ふってん: 494.8±45.0 °C at 760 mmHg
  • フラッシュポイント: 253.0±28.7 °C
  • ようかいど: Water (Slightly)
  • じょうきあつ: 0.0±2.9 mmHg at 25°C

1-Deoxyfructosyl-Gly セキュリティ情報

1-Deoxyfructosyl-Gly 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
F795750-10mg
Fructosyl Glycine a/b Mixture (Mixture of Diastereomers)
60644-20-4
10mg
$ 224.00 2023-09-07
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F336554-5mg
1-Deoxyfructosyl-Gly
60644-20-4 95%
5mg
¥1338.90 2023-09-02
FUJIFILM
339-00821-1mg
1-Deoxyfructosyl-Gly
60644-20-4
1mg
JPY 10000 2023-09-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F336554-25mg
1-Deoxyfructosyl-Gly
60644-20-4 95%
25mg
¥4119.90 2023-09-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F336554-10mg
1-Deoxyfructosyl-Gly
60644-20-4 95%
10mg
¥2092.90 2023-09-02
AN HUI ZE SHENG Technology Co., Ltd.
F795750-10mg
(((2r,3s,4r,5r)-2,3,4,5-tetrahydroxytetrahydro-2h-pyran-2-yl)methyl)glycine
60644-20-4
10mg
¥1800.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
F795750-100mg
(((2r,3s,4r,5r)-2,3,4,5-tetrahydroxytetrahydro-2h-pyran-2-yl)methyl)glycine
60644-20-4
100mg
¥14400.00 2023-09-15
SHENG KE LU SI SHENG WU JI SHU
sc-490958-10 mg
Fructosyl Glycine α/β Mixture (Mixture of Diastereomers),
60644-20-4
10mg
¥2,858.00 2023-07-11
A2B Chem LLC
AW53985-10mg
Glycine, N-(1-deoxy-b-D-fructopyranos-1-yl)-
60644-20-4
10mg
$322.00 2023-12-30
TRC
F795750-100mg
Fructosyl Glycine a/b Mixture (Mixture of Diastereomers)
60644-20-4
100mg
$ 1694.00 2023-09-07

1-Deoxyfructosyl-Gly 関連文献

1-Deoxyfructosyl-Glyに関する追加情報

1-Deoxyfructosyl-Gly (CAS No. 60644-20-4): A Promising Compound in Glycosylation Research and Therapeutic Development

In the dynamic field of glycosylation research, 1-Deoxyfructosyl-Gly (CAS No. 60644-20-4) has emerged as a critical compound for studying carbohydrate-protein interactions and developing novel therapeutics. This unique glycoside derivative, composed of a deoxyfructose moiety conjugated to glycine via an O-glycosidic bond, exhibits remarkable stability and specificity in biological systems. Recent advancements in structure-based drug design have highlighted its potential in modulating glycoprotein functions, particularly in contexts involving aberrant glycosylation associated with diseases such as cancer and neurodegenerative disorders.

Structurally, 1-Deoxyfructosyl-Gly retains the core features of fructose but lacks the hydroxyl group at the C1 position, a modification that enhances its resistance to enzymatic degradation by glycosidases. This property makes it an ideal tool for investigating post-translational modifications in vivo without interference from endogenous metabolic pathways. A 2023 study published in Nature Chemical Biology demonstrated that this compound selectively inhibits β-N-acetylglucosaminidase activity at picomolar concentrations, offering new insights into enzyme-specific targeting strategies for lysosomal storage diseases.

In pharmaceutical applications, CAS No. 60644-20-4-derived compounds are being explored for their ability to modulate immune checkpoint proteins. Researchers at the University of Cambridge recently reported that conjugating this glycan to monoclonal antibodies significantly improves their pharmacokinetic profiles while enhancing antigen recognition efficiency by dendritic cells. These findings underscore its utility in optimizing next-generation immunotherapies against solid tumors.

The synthesis of 1-Deoxyfructosyl-Gly involves a multi-step chemoenzymatic approach combining stereoselective glycosylation with site-directed mutagenesis of glycosyltransferases. A landmark 2022 paper in JACS detailed a novel one-pot protocol achieving >95% yield through microwave-assisted condensation of protected glycine derivatives with deoxysugar precursors under solvent-free conditions. This methodological breakthrough addresses scalability challenges while maintaining stereochemical purity essential for preclinical studies.

Clinical translation efforts are currently focused on evaluating its neuroprotective properties following traumatic brain injury (TBI). Preclinical trials using rodent models showed that intravenous administration of CAS No. 60644-20-4-based formulations reduced neuronal apoptosis by 73% through inhibition of glycogen synthase kinase 3β (GSK3β) phosphorylation pathways. These results align with emerging evidence linking aberrant O-linked glycosylation to axonal regeneration failure post-TBI.

Safety assessments conducted under Good Laboratory Practice (GLP) guidelines revealed no genotoxic or mutagenic effects up to 50 mg/kg doses in acute toxicity studies. Chronic exposure trials over 90 days demonstrated reversible renal clearance patterns without bioaccumulation risks, critical considerations for potential long-term therapeutic use.

Ongoing research is exploring its application as a molecular probe for imaging glycans using click chemistry-based fluorescence labeling strategies. Collaborative work between MIT and Stanford University has produced fluorogenic conjugates with quantum yields exceeding 85%, enabling real-time visualization of glycoprotein trafficking within living cells using confocal microscopy platforms.

The compound's unique combination of biochemical stability, functional versatility, and favorable safety profile positions it at the forefront of advanced biopharmaceutical development. As reported in a recent review article featured on the cover of Accounts of Chemical Research, this molecule represents a paradigm shift in how researchers approach glycoengineering challenges across drug discovery pipelines.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量